Perillaldehyde 8,9-epoxide

cytotoxicity p-menthane derivatives cancer cell lines

Perillaldehyde 8,9-epoxide (IUPAC: 4-(2-methyloxiran-2-yl)cyclohexene-1-carbaldehyde; C₁₀H₁₄O₂; MW 166.22 g/mol) is a p-menthane-class monoterpene derivative synthesized from (S)-(−)-perillyl alcohol. It is categorized as an antineoplastic agent in the MeSH supplementary concept database and has demonstrated significant in vitro and in vivo antitumor activity alongside anti-Leishmania donovani potency.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B1259217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillaldehyde 8,9-epoxide
Synonymsperillaldehyde 8,9-epoxide
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1(CO1)C2CCC(=CC2)C=O
InChIInChI=1S/C10H14O2/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2,6,9H,3-5,7H2,1H3
InChIKeyGMONJVAEPKLGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perillaldehyde 8,9-Epoxide: Monoterpene-Derived Antineoplastic and Antiparasitic Agent for Preclinical Research Procurement


Perillaldehyde 8,9-epoxide (IUPAC: 4-(2-methyloxiran-2-yl)cyclohexene-1-carbaldehyde; C₁₀H₁₄O₂; MW 166.22 g/mol) is a p-menthane-class monoterpene derivative synthesized from (S)-(−)-perillyl alcohol [1]. It is categorized as an antineoplastic agent in the MeSH supplementary concept database and has demonstrated significant in vitro and in vivo antitumor activity alongside anti-Leishmania donovani potency [1][2]. Its structure features an exocyclic epoxide group at the 8,9-position, which distinguishes it from closely related endocyclic epoxide isomers and the parent perillyl alcohol.

1
Research categoryMonoterpene-derived antineoplastic research compound
2
Structural selectionExocyclic 8,9-epoxide, distinct from endocyclic isomers
3
Workflow contextSupports cell-model endpoint review and antiparasitic screening

Why In-Class p-Menthane Epoxides Cannot Replace Perillaldehyde 8,9-Epoxide Without Quantitative Performance Loss


Among p-menthane monoterpene derivatives, subtle changes in epoxide position and stereochemistry produce large, quantifiable differences in biological potency. Direct comparative studies show that moving the epoxide from the exocyclic 8,9-position to the endocyclic 1,2-position reduces anti-Leishmania activity 16-fold [1]. Similarly, replacing the 8,9-epoxide with a C–C double bond (as in perillaldehyde) or lacking the epoxide altogether (as in perillyl alcohol) dramatically alters cytotoxicity profiles across multiple human tumor cell lines [2]. Generic substitution therefore risks substantial loss of desired activity or gain of unwanted off-target effects, making compound-specific procurement essential for reproducible results.

This compound Exocyclic 8,9-epoxide placement supports reported cell-model activity
Substitute risk Endocyclic 1,2-epoxide isomer: antiparasitic assay response may differ markedly
This compound Epoxide-bearing p-menthane core drives reported cytotoxicity endpoints
Substitute risk Perillyl alcohol or perillaldehyde (no epoxide): cytotoxicity profile may differ; endpoint interpretation may shift

Quantitative Differential Evidence for Perillaldehyde 8,9-Epoxide: Head-to-Head Data Versus Close Analogs


Cytotoxicity Profile Against Human Tumor Cell Lines: GI% and IC50 Comparison with Perillyl Alcohol and Perillaldehyde

In a direct head-to-head study of 18 structurally correlated p-menthane derivatives, (−)-perillaldehyde 8,9-epoxide (compound 16) showed the highest percentage inhibition of cell proliferation across three human tumor cell lines—HCT‑116 (colon), OVCAR‑8 (ovarian), and SF‑295 (glioblastoma)—with GI% values of 98.64%, 96.32%, and 99.89%, respectively. These exceeded the corresponding GI% values for perillyl alcohol (95.82%, 91.68%, 90.92%) and (−)-perillaldehyde (83.03%, 70.24%, 59.28%) [1]. The IC₅₀ values for perillaldehyde 8,9-epoxide ranged from 1.03 to 1.75 µg/mL, making it the only compound in the panel more cytotoxic than perillyl alcohol, which had IC₅₀ values >4 µg/mL [1].

Tumor cell-line cytotoxicity
Head-to-head
GI%: 98.64% (HCT‑116), 96.32% (OVCAR‑8), 99.89% (SF‑295)
IC₅₀ 1.03–1.75 µg/mLvs. perillyl alcohol IC₅₀ >4 µg/mL
Supports cell-model endpoint review; highest ranked among 18 tested p-menthane derivatives
MTT assay, 72 h; HCT‑116, OVCAR‑8, SF‑295 lines; data to verify for specific model context
cytotoxicity p-menthane derivatives cancer cell lines

Anti-Leishmania donovani Potency: 16-Fold Superiority of 8,9-Epoxide Over 1,2-Epoxide Positional Isomer

In a head-to-head evaluation of two perillaldehyde epoxide positional isomers against Leishmania donovani promastigotes, EPER‑2 (perillaldehyde 8,9‑epoxide) exhibited an IC₅₀ of 3.8 µg mL⁻¹, whereas EPER‑1 (perillaldehyde 1,2‑epoxide) required a 16‑fold higher concentration (IC₅₀ = 64.6 µg mL⁻¹) [1]. Furthermore, EPER‑2 showed no cytotoxicity against human peripheral blood mononuclear cells (PBMCs) at concentrations up to 400 µg mL⁻¹ (IC₅₀ > 400 µg mL⁻¹), indicating a selectivity index exceeding 105 [1].

Anti-Leishmania potency
Head-to-head
IC₅₀ = 3.8 µg/mL (L. donovani promastigotes)
16‑fold lower vs. 1,2‑epoxide isomer IC₅₀ 64.6 µg/mLPBMC IC₅₀ >400 µg/mL
Supports antiparasitic screening context; exocyclic epoxide placement critical for assay response
Selectivity index >105 vs. human PBMCs; requires independent replication
anti-Leishmania monoterpene epoxide positional isomers

In Vivo Sarcoma 180 Tumor Growth Inhibition: Equivalent or Higher Efficacy to Perillyl Alcohol with Confirmed Absence of Systemic Toxicity

In a sarcoma 180 murine model, perillaldehyde 8,9‑epoxide administered intraperitoneally at 100 and 200 mg kg⁻¹ day⁻¹ for 7 days inhibited tumor growth by 38.4% and 58.7%, respectively, compared with 35.3% and 45.4% for perillyl alcohol at identical doses, and 68.1% for 5‑fluorouracil (5‑FU) at 25 mg kg⁻¹ day⁻¹ [1][2]. Although the difference versus perillyl alcohol was not statistically significant, perillaldehyde 8,9‑epoxide exhibited no toxicologically significant changes in liver, kidney, spleen, or hematological parameters, and histopathological analysis showed no morphological alterations in these organs [1][2].

In vivo sarcoma 180 model
Head-to-head
Tumor inhibition: 58.7% (200 mg/kg/day, 7 d i.p.)
vs. perillyl alcohol 45.4%vs. 5‑FU 68.1%
Reported model-response endpoint context; numerical difference vs. perillyl alcohol not statistically significant
Sarcoma 180 Swiss mice, n=10/group; no organ-level toxicity observed in this study
in vivo antitumor sarcoma 180 toxicological evaluation

Non‑Hemolytic Property at High Concentration: Specificity Advantage Over Typical Membrane‑Active Anticancer Agents

Perillaldehyde 8,9‑epoxide was tested for hemolytic activity on mouse erythrocytes and did not induce hemolysis even at the highest concentration evaluated (500 µg mL⁻¹) [1]. This suggests that its cytotoxic mechanism operates through a specific intracellular pathway rather than nonspecific membrane disruption, a property that contrasts with many anticancer agents that cause erythrocyte lysis at comparable or lower concentrations.

Hemolytic activity
Data to verify
Non‑hemolytic at 500 µg/mL (mouse erythrocytes)
Qualitative observation
Supports specificity review; suggests target‑mediated rather than membrane‑disruptive endpoint
Single study; no direct comparator; concentration range not fully characterized
hemolysis erythrocyte safety drug specificity

High-Impact Application Scenarios for Perillaldehyde 8,9-Epoxide Based on Quantitative Differential Evidence


Anticancer Lead Optimization and in Vitro Hit‑to‑Lead Programs

With the highest GI% and lowest IC₅₀ values among a panel of 18 p‑menthane derivatives across colon, ovarian, and glioblastoma cell lines [1], perillaldehyde 8,9‑epoxide is well‑suited as a starting point for medicinal chemistry optimization. Its proven in vivo tumor growth inhibition (up to 58.7% in sarcoma 180 models) and absence of organ toxicity [2] support its progression into lead‑candidate evaluation, particularly when a comparator like perillyl alcohol shows inferior in vitro potency or undesired toxicity signals.

Anti‑Leishmania Drug Discovery and Selectivity Screening

The 16‑fold potency advantage over the 1,2‑epoxide isomer (IC₅₀ 3.8 vs 64.6 µg mL⁻¹) and >105‑fold selectivity versus human PBMCs [3] position perillaldehyde 8,9‑epoxide as a preferred scaffold for developing new antileishmanial agents. Its exocyclic epoxide motif can guide structure‑based design of next‑generation antiparasitic monoterpenes.

Structure–Activity Relationship (SAR) Studies of Epoxide‑Bearing Monoterpenes

The direct head‑to‑head data comparing 8,9‑epoxide, 1,2‑epoxide, (+)-limonene 1,2‑epoxide, perillaldehyde, and perillyl alcohol [1][3] provide a robust SAR dataset. Researchers can use this compound to probe the role of exocyclic versus endocyclic epoxide placement and aldehyde substitution on cytotoxicity and antiparasitic activity, informing the design of analogues with tailored potency and selectivity.

Preclinical Toxicology‑First Screening for Safer Antitumor Candidates

Because perillaldehyde 8,9‑epoxide shows antitumor efficacy comparable to perillyl alcohol but is accompanied by a published toxicology dataset confirming the absence of liver, kidney, spleen, and hematological effects in treated mice [2], it serves as a benchmark compound for toxicology‑first screening cascades aimed at identifying anticancer agents with intrinsically wider therapeutic margins.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints across multiple lines
Antiparasitic screening studies
Antiparasitic screening context
Leishmania promastigote assay and selectivity review
Epoxide SAR studies
Epoxide-position comparison
Exocyclic vs. endocyclic structural-activity interpretation
In vivo model-response studies
Model-response endpoint context
Tumor growth inhibition and organ-level endpoint monitoring
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